Pentadeutero-ethylmagnesium bromide
Description
Pentadeutero-ethylmagnesium bromide (C₂D₅MgBr) is a deuterated Grignard reagent where all five hydrogen atoms in the ethyl group (CH₃CH₂–) are replaced by deuterium (D). Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. The deuteration in this compound introduces kinetic isotope effects, which can alter reaction rates and mechanisms compared to non-deuterated analogs .
Key properties:
- Structure: Linear ethyl group with full deuteration (C₂D₅–Mg–Br).
- Synthesis: Typically prepared via reaction of deuterated ethyl bromide (C₂D₅Br) with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres .
- Applications: Used in isotopic labeling studies, mechanistic investigations, and synthesis of deuterated organic molecules for pharmaceuticals or materials science.
Properties
Molecular Formula |
C2H5BrMg |
|---|---|
Molecular Weight |
138.30 g/mol |
IUPAC Name |
magnesium;1,1,1,2,2-pentadeuterioethane;bromide |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1/i1D2,2D3;; |
InChI Key |
FRIJBUGBVQZNTB-JOTLNHQDSA-M |
Isomeric SMILES |
[2H][C-]([2H])C([2H])([2H])[2H].[Mg+2].[Br-] |
Canonical SMILES |
C[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
General Approach: Grignard Reagent Synthesis
The fundamental method to prepare this compound involves the classical Grignard reaction, where deuterated bromoethane (C2D5Br) is reacted with magnesium metal in an anhydrous ether solvent under inert atmosphere conditions. This method parallels the synthesis of non-deuterated ethylmagnesium bromide but uses deuterated starting materials to incorporate deuterium atoms.
$$
\text{C}2\text{D}5\text{Br} + \text{Mg} \xrightarrow[\text{ether}]{\text{inert atmosphere}} \text{C}2\text{D}5\text{MgBr}
$$
This reaction proceeds typically at room temperature (around 25 °C) in diethyl ether or tetrahydrofuran (THF) as solvent, with magnesium turnings or activated magnesium powder as the metal source.
Detailed Procedure for Preparation
Based on the synthesis of ethylmagnesium bromide and adapted for the deuterated analogue:
-
- Deuterated bromoethane (C2D5Br), high isotopic purity (>98% D)
- Activated magnesium turnings or powder (>99.5% purity)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Inert atmosphere (argon or nitrogen)
- Dry glassware and syringes
-
- Dry all glassware thoroughly and flush with inert gas.
- Place magnesium turnings (typically 2 equivalents relative to C2D5Br) in a dry flask equipped with a reflux condenser.
- Add anhydrous ether solvent under inert atmosphere.
- Slowly add deuterated bromoethane dropwise with stirring or vortex mixing to the magnesium suspension.
- The reaction mixture becomes cloudy and may begin to reflux gently as the Grignard reagent forms.
- Continue stirring until magnesium is consumed (usually 20-30 minutes).
- The resulting solution of this compound is typically around 1 M concentration.
Alternative Synthetic Routes and Isotopic Exchange
While the direct Grignard synthesis is the primary route, isotopic exchange methods can be employed to introduce deuterium into ethylmagnesium bromide:
Isotopic Exchange on Ethylmagnesium Bromide:
Treatment of ethylmagnesium bromide with deuterium oxide (D2O) or other deuterium sources can partially exchange hydrogens for deuteriums, but this is less controlled and may lead to incomplete labeling.Preparation of Deuterated Bromoethane:
The limiting factor is the availability of C2D5Br, which can be synthesized from ethanol-d6 or via halogenation of ethane-d6. This precursor synthesis is often done separately.Deuterium Incorporation via Reduction and Exchange:
Some literature suggests multi-step methods involving reduction of ketones with deuteride reagents (e.g., LiAlD4) and subsequent conversion to deuterated alkyl halides, which then serve as Grignard precursors.
Research Findings and Analytical Data
Concentration and Purity Determination
- Concentrations of Grignard reagents like this compound can be determined by titration with standard acids or by reaction with aldehydes/ketones followed by NMR analysis.
- For ethylmagnesium bromide, titration with 2-hydroxybenzaldehyde phenylhydrazone or benzoic acid has been used to confirm concentrations around 1.03–1.12 M with yields near 90%.
- Similar methods apply to the deuterated analogue, with NMR spectroscopy providing additional confirmation of isotopic purity.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions for this compound Preparation |
|---|---|
| Starting material | Deuterated bromoethane (C2D5Br) |
| Magnesium source | Activated magnesium turnings or powder (>99.5% purity) |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |
| Atmosphere | Inert (argon or nitrogen) |
| Temperature | Room temperature (~25 °C) |
| Reaction time | 20–30 minutes |
| Concentration of product | ~1 M solution |
| Yield | 90–96% |
| Purity confirmation methods | Acid titration, NMR spectroscopy (including ^2H NMR) |
Chemical Reactions Analysis
Types of Reactions
Pentadeutero-ethylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with suitable electrophiles.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen atoms in certain conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Solvents: Diethyl ether or THF are typically used as solvents.
Catalysts: Titanium (IV) isopropoxide can be used in specific reactions like the Kulinkovich reaction.
Major Products
Alcohols: Secondary and tertiary alcohols are formed when reacting with aldehydes and ketones, respectively.
Cyclopropanols: Formed in the Kulinkovich reaction when reacting with esters.
Scientific Research Applications
Pentadeutero-ethylmagnesium bromide is valuable in scientific research for several reasons:
Isotopic Labeling: Used to introduce deuterium into organic molecules, aiding in mechanistic studies and tracing pathways in metabolic studies.
NMR Spectroscopy: Deuterium-labeled compounds are used in NMR spectroscopy to simplify spectra and study reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Mechanism of Action
The mechanism of action of pentadeutero-ethylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The deuterium atoms do not significantly alter the reactivity but provide valuable isotopic labeling.
Comparison with Similar Compounds
Ethylmagnesium Bromide (C₂H₅MgBr)
- Structure: Non-deuterated ethyl group (C₂H₅–Mg–Br).
- Reactivity : Faster reaction kinetics due to weaker C–H bonds compared to C–D bonds.
- Isotope Effects : The kinetic isotope effect (KIE) for C–H vs. C–D cleavage can reduce reaction rates by 6–10× in deuterated compounds .
- Applications : Standard reagent for nucleophilic additions (e.g., ketone alkylation).
1-Pentadecylmagnesium Bromide (C₁₅H₃₁MgBr)
- Structure : Long-chain alkyl group (C₁₅H₃₁–Mg–Br).
- Reactivity : Lower solubility in polar solvents (e.g., THF) due to the hydrophobic tail. Reactions may require higher temperatures.
- Stability : More stable against moisture due to steric hindrance from the long chain.
- Applications : Synthesis of long-chain alkanes or surfactants .
tert-Pentylmagnesium Bromide (C₅H₁₁MgBr)
- Structure : Branched tert-pentyl group (CH(CH₂CH₃)₃–Mg–Br).
- Reactivity : Reduced nucleophilicity due to steric hindrance; slower reaction rates compared to linear analogs.
- Stability : Enhanced stability against side reactions (e.g., β-hydride elimination).
- Applications : Selective alkylation in sterically crowded environments .
Phenethylmagnesium Bromide (C₆H₅CH₂CH₂MgBr)
- Structure : Aromatic phenethyl group (C₆H₅–CH₂CH₂–Mg–Br).
- Reactivity : Resonance stabilization of the benzyl group enhances stability but reduces electrophilicity.
- Applications : Synthesis of aryl-substituted alkanes or styrene derivatives .
Comparative Data Table
| Compound | Structure | Reactivity | Stability | Isotope Effects (KIE) | Key Applications |
|---|---|---|---|---|---|
| Pentadeutero-ethylMgBr | C₂D₅MgBr | Moderate | Moderate | 6–10× slower vs. C₂H₅ | Isotopic labeling, mechanistic studies |
| EthylMgBr | C₂H₅MgBr | High | Low | N/A | General alkylation |
| 1-PentadecylMgBr | C₁₅H₃₁MgBr | Low | High | N/A | Surfactants, long-chain synthesis |
| tert-PentylMgBr | C₅H₁₁MgBr (branched) | Low | High | N/A | Sterically hindered alkylation |
| PhenethylMgBr | C₆H₅CH₂CH₂MgBr | Moderate | High | N/A | Aromatic-functionalized synthesis |
Research Findings and Key Differences
Deuteration Effects: Pentadeutero-ethylMgBr exhibits slower reaction kinetics in nucleophilic additions (e.g., ketone alkylation) due to the stronger C–D bond. This property is exploited in isotopic tracer studies . In contrast, non-deuterated ethylMgBr reacts rapidly but lacks isotopic labeling utility.
Structural Impact on Reactivity :
- Linear vs. Branched Chains: The linear ethyl group in Pentadeutero-ethylMgBr allows for unhindered nucleophilic attack, whereas tert-pentylMgBr’s branching reduces accessibility .
- Aromatic vs. Aliphatic Groups: PhenethylMgBr’s aromatic ring stabilizes the reagent but reduces electrophilicity compared to aliphatic Grignard reagents .
Stability Considerations: Deuterated compounds like Pentadeutero-ethylMgBr show similar moisture sensitivity to non-deuterated analogs. Long-chain (C₁₅) and branched (tert-pentyl) derivatives are more stable due to steric protection .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing pentadeutero-ethylmagnesium bromide to ensure isotopic purity?
- Methodological Answer : Synthesis requires strict anhydrous conditions and deuterated solvents (e.g., D₂O-free THF) to prevent proton-deuterium exchange. Use NMR (¹H and ²H) and mass spectrometry to confirm isotopic purity. Monitor Grignard reagent formation via titration with 2,5-dimethylbenzoic acid to quantify active magnesium .
- Safety : Handle under inert gas (Argon/N₂) due to pyrophoric properties. Refer to GHS guidelines for flammability and reactivity hazards .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in flame-resistant containers at –20°C under inert gas. Use septum-sealed reactors to minimize exposure to moisture/oxygen. Validate storage stability via periodic titration to assess reagent activity .
- Safety Protocols : Equip labs with CO₂/dry chemical fire extinguishers. Avoid incompatible materials (e.g., water, acids) during handling .
Q. What analytical techniques are most effective for characterizing deuterium incorporation in this compound?
- Methodological Answer :
- ²H NMR : Quantify deuterium distribution in the ethyl group.
- Isotope Ratio Mass Spectrometry (IRMS) : Measure D/H ratios with <0.1% error.
- FTIR : Track C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm isotopic labeling .
Advanced Research Questions
Q. How does isotopic labeling with this compound influence reaction kinetics in organometallic syntheses?
- Methodological Answer : Compare kinetic isotope effects (KIE) in deutero vs. proto reagents. For example, in nucleophilic additions, deuterated ethyl groups may slow reaction rates due to increased bond strength (C-D vs. C-H). Use stopped-flow spectroscopy or computational modeling (DFT) to quantify KIE .
- Data Interpretation : Normalize rate constants against controls and account for solvent isotope effects (e.g., THF vs. THF-d8) .
Q. How can researchers resolve contradictions in isotopic distribution data when using this reagent in multi-step syntheses?
- Methodological Answer :
- Stepwise Analysis : Isolate intermediates and analyze deuterium content at each stage (e.g., GC-MS for volatile compounds).
- Error Source Identification : Check for proton leakage during workup (e.g., acidic quenches) or solvent contamination.
- Statistical Validation : Apply ANOVA to differentiate experimental error from intrinsic isotopic scrambling .
Q. What strategies minimize competing side reactions (e.g., β-hydride elimination) when using this compound in cross-coupling reactions?
- Methodological Answer :
- Temperature Control : Perform reactions at –78°C to suppress elimination pathways.
- Ligand Design : Use bulky ligands (e.g., JosiPhos) to sterically hinder β-hydrogen abstraction.
- In Situ Monitoring : Employ Raman spectroscopy to detect early signs of decomposition .
Q. How can theoretical frameworks guide the design of experiments with isotopically labeled Grignard reagents?
- Methodological Answer : Link research to kinetic theory (e.g., Eyring equation for KIE) or isotopic tracing models. For mechanistic studies, use Marcus theory to predict electron-transfer steps in deuterated systems .
Data Presentation Guidelines
Table 1 : Example Experimental Parameters for Deuterium-Labeled Syntheses
Table 2 : Common Contradictions and Resolutions in Isotopic Studies
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Inconsistent D/H ratios in products | Validate solvent deuteration and quenching | |
| Unaccounted rate deviations | Correct for solvent isotope effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
